

Application Note: Synthesis of 1-Butylpyrrolidin-2-one from gamma-Butyrolactone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Butylpyrrolidin-2-one

Cat. No.: B1265465

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Abstract

This application note provides a detailed protocol for the synthesis of **1-butylpyrrolidin-2-one**, a versatile solvent and chemical intermediate, from the reaction of gamma-butyrolactone (GBL) and n-butylamine. This method is a robust and scalable procedure suitable for laboratory and pilot-plant applications. The protocol outlines the reaction setup, purification, and characterization of the final product.

Introduction

1-Butylpyrrolidin-2-one, also known as N-butylpyrrolidone (NBP), is a polar aprotic solvent with a high boiling point, low volatility, and excellent chemical stability.[1] It is gaining prominence as a safer and more environmentally friendly alternative to other reprototoxic solvents such as N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF).[2] Its applications are widespread, including as a solvent in organic synthesis, a medium for polymerization reactions, and a component in pharmaceutical and agrochemical formulations.

The most common and direct industrial synthesis of **1-butylpyrrolidin-2-one** involves the aminolysis of gamma-butyrolactone with n-butylamine.[1] This reaction proceeds via a nucleophilic attack of the amine on the lactone's carbonyl carbon, leading to ring-opening, followed by an intramolecular cyclization via dehydration to form the stable five-membered lactam ring.[3] This application note details a laboratory-scale procedure for this synthesis, providing researchers and drug development professionals with a reliable method to produce high-purity **1-butylpyrrolidin-2-one**.

Reaction Scheme

Caption: Synthesis of **1-Butylpyrrolidin-2-one** from gamma-Butyrolactone and n-Butylamine.

Experimental Protocol

Materials and Equipment

- gamma-Butyrolactone (GBL), ≥99%
- n-Butylamine, ≥99%
- Deionized water
- Sodium sulfate, anhydrous
- High-pressure laboratory autoclave with a magnetic stirrer and temperature controller
- Round-bottom flasks
- Heating mantle with a stirrer
- Condenser
- Vacuum distillation apparatus
- Rotary evaporator

Procedure

- **Reaction Setup:** In a high-pressure laboratory autoclave, combine gamma-butyrolactone (1.0 mol) and n-butylamine (1.2 mol). The use of a slight excess of n-butylamine helps to drive the reaction to completion.
- **Reaction Conditions:** Seal the autoclave and begin stirring. Heat the mixture to 250-280°C. The pressure will rise as the reaction proceeds; monitor the pressure to ensure it remains within the safe operating limits of the autoclave (typically 8-16 MPa). Maintain these conditions for 4-6 hours.

- Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess pressure. Transfer the reaction mixture to a round-bottom flask.
- Purification:
 - Removal of Water and Excess Amine: Set up a simple distillation apparatus and heat the mixture to remove water and any unreacted n-butylamine.
 - Vacuum Distillation: The crude **1-butylpyrrolidin-2-one** is then purified by vacuum distillation. Collect the fraction boiling at approximately 120°C at 0.5 kPa.[\[1\]](#)

Data Presentation

Parameter	Value	Reference
Reactants & Stoichiometry		
gamma-Butyrolactone	1.0 mol	
n-Butylamine	1.2 mol	
Reaction Conditions		
Temperature	250-280°C	[3]
Pressure	8-16 MPa	[3]
Reaction Time	4-6 hours	
Product		
Typical Yield	85-95%	[4]
Purity (post-distillation)	>99.5%	[3]
Boiling Point (at 0.5 kPa)	~120°C	[1]

Characterization Data

¹H NMR Spectroscopy

- ¹H NMR (500 MHz, CDCl₃) δ (ppm): 3.39 (t, 2H), 3.23 (t, 2H), 2.44 (t, 2H), 1.99 (p, 2H), 1.54 (m, 2H), 1.35 (m, 2H), 0.94 (t, 3H).

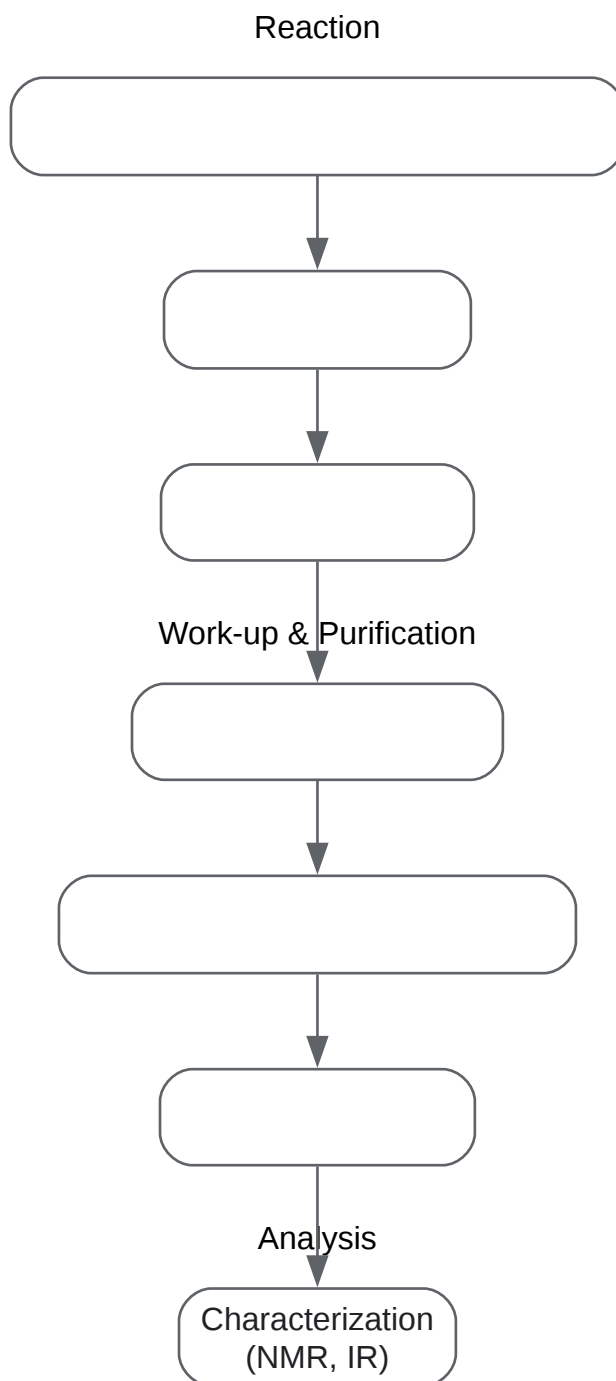
^{13}C NMR Spectroscopy

- ^{13}C NMR (125 MHz, CDCl_3) δ (ppm): 174.9, 49.3, 45.3, 31.1, 30.6, 20.1, 17.9, 13.8.

IR Spectroscopy

- IR (neat, cm^{-1}): 2958, 2931, 2872 (C-H stretching), 1685 (C=O stretching, amide), 1465, 1289.

Experimental Workflow



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Caption: Workflow for the synthesis and purification of **1-Butylpyrrolidin-2-one**.

Conclusion

The synthesis of **1-butylpyrrolidin-2-one** from gamma-butyrolactone and n-butylamine is an efficient and high-yielding process. The protocol detailed in this application note provides a clear and reproducible method for obtaining high-purity product on a laboratory scale. The robust nature of this synthesis makes it a valuable procedure for researchers in organic synthesis and drug development.

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